1-Bromo-4-(butylsulfinylmethyl)benzene

Description

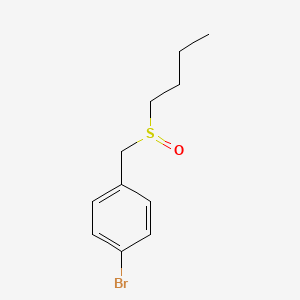

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(butylsulfinylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrOS/c1-2-3-8-14(13)9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNSEDQFGZSOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682186 | |

| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-57-3 | |

| Record name | Benzene, 1-bromo-4-[(butylsulfinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(butylsulfinylmethyl)benzene chemical properties and structure

An In-depth Technical Guide to 1-Bromo-4-(butylsulfinylmethyl)benzene

Introduction

This compound is a multifaceted organosulfur compound characterized by a para-substituted bromophenyl ring linked to a butylsulfinyl group via a methylene bridge. While this specific molecule is not extensively documented in mainstream chemical literature, its constituent functional groups—the aryl bromide and the chiral sulfoxide—are of significant interest in synthetic and medicinal chemistry. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.[1] The butylsulfinylmethyl moiety introduces chirality, polarity, and a site for further chemical modification, making the overall structure a valuable building block for creating complex molecular architectures.

This guide provides a comprehensive analysis of the predicted chemical properties, structure, and reactivity of this compound. By drawing insights from closely related analogues and fundamental chemical principles, we will outline a plausible synthetic pathway and discuss its potential applications for researchers, particularly those in drug development and materials science.

Chemical Structure and Core Properties

The structure of this compound incorporates a polar sulfoxide group and a nonpolar alkyl chain, suggesting amphiphilic character. The sulfur atom in the sulfoxide is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers.

Predicted Physicochemical Data

Direct experimental data for this compound is scarce. The following properties are calculated or estimated based on its structure and data from analogous compounds such as 1-bromo-4-butylbenzene and dimethyl sulfoxide (DMSO).[2][3]

| Property | Predicted Value / Information | Basis of Estimation / Source |

| Molecular Formula | C₁₁H₁₅BrOS | Calculation |

| Molecular Weight | 275.20 g/mol | Calculation |

| IUPAC Name | This compound | Nomenclature Rules |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar sulfoxides |

| Boiling Point | > 200 °C (estimated) | High polarity and molecular weight |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂); sparingly soluble in water | Presence of polar S=O and nonpolar aryl/alkyl groups[3][4][5][6][7] |

| Chirality | Yes, at the sulfur atom | Structural Analysis |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gchemglobal.com [gchemglobal.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene

Introduction: Context and Significance

1-Bromo-4-(butylsulfinylmethyl)benzene is a sulfoxide-containing aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of the bromo-functional group allows for a variety of cross-coupling reactions, enabling the introduction of this moiety into more complex molecular architectures. The butylsulfinyl group, a chiral center at the sulfur atom, offers opportunities for asymmetric synthesis and the development of stereospecific ligands or bioactive molecules. Analogous compounds, such as 1-Bromo-4-(methylsulfinyl)benzene, are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles and offering robust experimental protocols for its preparation and characterization.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available materials. The primary disconnection in a retrosynthetic analysis occurs at the sulfur-oxygen bond, identifying the corresponding sulfide, 1-bromo-4-((butylthio)methyl)benzene, as the immediate precursor. A further disconnection at the benzylic carbon-sulfur bond points to 4-bromobenzyl halide and 1-butanethiol as the key starting materials.

This strategy is predicated on two well-established and high-yielding reaction classes:

-

Nucleophilic Substitution (SN2): Formation of the thioether (sulfide) intermediate via the reaction of a nucleophilic thiol with an electrophilic benzylic halide.

-

Selective Oxidation: Controlled oxidation of the electron-rich sulfide to the desired sulfoxide, critically avoiding over-oxidation to the corresponding sulfone.

The following diagram illustrates this overarching synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 1-Bromo-4-((butylthio)methyl)benzene (Sulfide Intermediate)

The formation of the sulfide intermediate is a classic example of a Williamson ether synthesis-type reaction, adapted for sulfur. The reaction proceeds via an SN2 mechanism where the thiolate, generated in situ from 1-butanethiol and a base, acts as a potent nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as sodium hydroxide or potassium carbonate is sufficient to deprotonate the thiol (pKa ~10.5) to form the more nucleophilic thiolate. The use of a stronger base is unnecessary and could promote side reactions.

-

Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus maximizing its reactivity.

-

Reaction Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting elimination or other side reactions. The benzylic halide is susceptible to elimination at higher temperatures.

Detailed Experimental Protocol:

Materials:

-

4-Bromobenzyl bromide

-

1-Butanethiol

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzyl bromide (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Slowly add 1-butanethiol (1.1 eq) to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-4-((butylthio)methyl)benzene.

-

The product can be purified by flash column chromatography on silica gel if necessary.

Characterization of the Intermediate:

The structure of the synthesized sulfide should be confirmed by spectroscopic methods. Expected signals in the 1H NMR spectrum include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a singlet for the benzylic methylene protons, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

Part 2: Selective Oxidation to this compound

The oxidation of the sulfide to the sulfoxide is a critical step that requires careful control to prevent the formation of the sulfone byproduct. A variety of reagents and conditions have been developed for this selective transformation.[2][3][4] A common and effective method involves the use of hydrogen peroxide in a suitable solvent, sometimes with a catalyst.

Causality Behind Experimental Choices:

-

Oxidizing Agent: 30% aqueous hydrogen peroxide is a "green" and cost-effective oxidant.[4] The stoichiometry must be carefully controlled; typically, slightly more than one equivalent is used. An excess of the oxidant, especially at elevated temperatures, will lead to the formation of the sulfone.

-

Solvent System: Glacial acetic acid is an effective solvent for this reaction as it can activate the hydrogen peroxide and is a good solvent for the sulfide.[4] Alternatively, other solvents like ethanol can be used, often in the presence of a catalyst.[5]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial for selectivity. Higher temperatures significantly increase the rate of over-oxidation to the sulfone.

The following diagram outlines the workflow for this selective oxidation step.

Caption: Experimental workflow for the selective oxidation of the sulfide.

Detailed Experimental Protocol:

Materials:

-

1-Bromo-4-((butylthio)methyl)benzene

-

Glacial acetic acid

-

30% Hydrogen peroxide solution

-

Ethyl acetate

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-bromo-4-((butylthio)methyl)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirring solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization of the Final Product:

The final product should be characterized thoroughly to confirm its identity and purity.

-

1H NMR: Expect a downfield shift of the benzylic protons compared to the sulfide precursor due to the electron-withdrawing nature of the sulfoxide group. The diastereotopic nature of these protons may lead to a more complex splitting pattern (an AB quartet).

-

13C NMR: The carbon of the benzylic methylene group will also show a downfield shift.

-

IR Spectroscopy: A strong absorption band in the region of 1030-1070 cm-1 is characteristic of the S=O stretch.

-

Mass Spectrometry: The mass spectrum should show the expected molecular ion peaks corresponding to the isotopic distribution of bromine.

Quantitative Data Summary

The following table provides expected yields and key reaction parameters for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | S-Alkylation | 4-Bromobenzyl bromide, 1-Butanethiol, K2CO3 | Acetonitrile | Room Temp. | 12-16 | 85-95% |

| 2 | Oxidation | 1-Bromo-4-((butylthio)methyl)benzene, H2O2 | Acetic Acid | 0 °C to RT | 2-4 | 70-85% |

Safety and Handling

-

4-Bromobenzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.

-

1-Butanethiol: has a strong, unpleasant odor and should be handled with care in a fume hood.

-

Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Glacial Acetic Acid: is corrosive and should be handled with care.

Conclusion

The synthesis of this compound can be reliably achieved in a two-step process involving S-alkylation followed by selective oxidation. The protocols detailed in this guide are robust and based on well-established chemical principles. Careful control of reaction conditions, particularly during the oxidation step, is paramount to achieving high yields and purity of the desired product. The versatility of this compound as a synthetic intermediate warrants its accessibility to researchers in drug discovery and materials science.

References

-

PubChem. (n.d.). 1-Bromo-4-phenylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

-

YouTube. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2023, July 19). The reaction of 4-bromobenzyl chloride with \mathrm{NaCN} in ethanol lead... Retrieved from [Link]

-

ACS Publications. (n.d.). Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides: Application to the Preparation of Glycosyl Sulfoxides. The Journal of Organic Chemistry. Retrieved from [Link]

-

IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(methylsulfinyl)benzene, a versatile sulfoxide intermediate pivotal in the fields of medicinal chemistry and agrochemical synthesis. While the initially requested compound, 1-Bromo-4-(butylsulfinylmethyl)benzene, is not readily identifiable in prominent chemical databases, this guide focuses on its close, well-documented analogue, 1-Bromo-4-(methylsulfinyl)benzene. We will delve into its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its significant applications, particularly as a building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Chemical Identity and Properties

1-Bromo-4-(methylsulfinyl)benzene is an organosulfur compound featuring a benzene ring monosubstituted with a bromine atom and a methylsulfinyl group at the para position. The presence of the sulfoxide group introduces chirality at the sulfur atom, making enantiomerically pure forms valuable for asymmetric synthesis.

** IUPAC Name:** 1-Bromo-4-(methylsulfinyl)benzene CAS Number: 934-71-4[1] Synonyms: p-Bromophenyl methyl sulfoxide, 4-Bromophenyl methyl sulfoxide, Benzene, 1-bromo-4-(methylsulfinyl)-

Physicochemical Properties

A curated summary of the key physicochemical properties of 1-Bromo-4-(methylsulfinyl)benzene is presented below. This data is crucial for its appropriate handling, storage, and application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrOS | [2] |

| Molecular Weight | 219.10 g/mol | |

| Melting Point | 77-78 °C | [2] |

| Appearance | White crystalline solid or powder | |

| Chirality | Chiral at the sulfur atom |

Synthesis of 1-Bromo-4-(methylsulfinyl)benzene

The most established and reliable method for the synthesis of 1-Bromo-4-(methylsulfinyl)benzene is the selective oxidation of its corresponding sulfide precursor, 4-bromothioanisole (also known as 1-bromo-4-(methylthio)benzene). This transformation is a cornerstone reaction in organosulfur chemistry, and various oxidizing agents can be employed. For the purposes of this guide, we will detail a well-documented protocol that offers high yield and purity.

The causality behind this experimental choice lies in the ready availability of the starting material, 4-bromothioanisole, and the straightforward nature of the oxidation reaction. The challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, which can be achieved by careful control of reaction conditions and stoichiometry of the oxidant.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.

Detailed Experimental Protocol: Oxidation of 4-Bromothioanisole

This protocol is adapted from a validated procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[2]

Materials:

-

4-Bromothioanisole (p-Bromophenyl methyl sulfide) [CAS: 104-95-0][2]

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. The apparatus is placed under a positive pressure of nitrogen.

-

Charging the Flask: The flask is charged with 4-bromothioanisole and chloroform. The solution is stirred and cooled to 0-5 °C using an ice bath.

-

Addition of Oxidant: A solution of 30% hydrogen peroxide is added dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The stoichiometry should be carefully controlled to be approximately 1.0 to 1.1 equivalents of H₂O₂ per equivalent of the sulfide to minimize sulfone formation.

-

Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bisulfite (to quench any remaining peroxide), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of heptane and ethyl acetate, to yield the pure 1-Bromo-4-(methylsulfinyl)benzene as a white crystalline solid.[2]

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (77-78 °C).[2] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure and purity.

Applications in Drug Development and Medicinal Chemistry

1-Bromo-4-(methylsulfinyl)benzene is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the bromo substituent and the methylsulfinyl moiety.

-

The Bromo Group as a Synthetic Handle: The bromine atom on the aromatic ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse carbon-based and heteroatomic substituents, enabling the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[1] The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance therapeutic activity or modify the metabolic profile of a drug.

-

The Methylsulfinyl Group as a Modulator of Properties: The sulfoxide group can influence the physicochemical properties of a molecule, such as its polarity, solubility, and ability to act as a hydrogen bond acceptor. In some drug candidates, the sulfinyl moiety itself is crucial for binding to the biological target. Furthermore, the sulfoxide can be further oxidized to a sulfone or reduced to a sulfide, offering additional avenues for structural diversification. The sulfinyl group is present in a number of compounds with therapeutic potential, including atypical dopamine transporter (DAT) inhibitors.

Conceptual Role in API Synthesis

Caption: Role of 1-Bromo-4-(methylsulfinyl)benzene in API synthesis.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-4-(methylsulfinyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-4-(methylsulfinyl)benzene is a strategically important synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its well-defined synthesis from readily available precursors and the versatile reactivity of its functional groups make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthesis protocol, and a discussion of its role in the development of complex molecules, thereby serving as a valuable resource for its effective utilization in scientific research.

References

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved January 23, 2026, from [Link]

-

Drago, C., Caggiano, L., & Jackson, R. F. W. (2007). ASYMMETRIC SYNTHESIS OF (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Organic Syntheses, 84, 327. doi:10.15227/orgsyn.084.0327. Available at: [Link]

Sources

Solubility and stability studies of 1-Bromo-4-(butylsulfinylmethyl)benzene

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-4-(butylsulfinylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel pharmaceutical compound, this compound. As a molecule containing a sulfoxide moiety, its physicochemical properties are of critical importance for drug development, influencing bioavailability, formulation, and shelf-life. This document outlines the strategic approach to characterizing this compound, detailing experimental protocols for solubility determination across a biorelevant pH range and a thorough stability assessment under stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended to serve as a foundational resource for researchers initiating the pre-formulation and early-phase development of drug candidates with similar structural motifs.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For this compound, the presence of a polar sulfoxide group and a lipophilic brominated aryl ring suggests a complex solubility and stability profile that warrants detailed investigation.[1] The sulfoxide group, being a polar functional group, can influence the molecule's aqueous solubility and its potential for hydrogen bonding.[1][2] Conversely, the bromo-aryl and butyl moieties contribute to its lipophilicity. An optimal balance between these properties is crucial for oral bioavailability, which depends on both solubility and permeability.[3]

Stability is another cornerstone of drug development, ensuring that the drug substance maintains its quality, efficacy, and safety throughout its shelf life.[4] Sulfoxides are known to be susceptible to oxidation, potentially forming the corresponding sulfone, and may also undergo thermal elimination.[1] Therefore, a comprehensive stability testing program is imperative to identify potential degradation pathways and to establish appropriate storage conditions. This guide will provide the necessary protocols to navigate these critical studies in line with the International Council for Harmonisation (ICH) guidelines.[5]

Physicochemical Properties and Molecular Structure

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Implication for Drug Development |

| Molecular Formula | C11H15BrOS | Based on chemical structure. |

| Molecular Weight | 275.20 g/mol | Calculated from the molecular formula.[6][7] |

| Polarity | Polar | The sulfinyl (>SO) group is a polar functional group, which will contribute to the overall polarity of the molecule.[1] This suggests some degree of aqueous solubility. |

| Chirality | Potentially Chiral | The sulfur atom in the sulfoxide group is a stereocenter, meaning the molecule can exist as enantiomers. The rate of racemization is typically slow at room temperature.[1] This is a critical consideration for pharmacological activity and may necessitate stereospecific analytical methods. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the lipophilic bromophenyl and butyl groups is expected to limit aqueous solubility. Increased polarity from the sulfoxide may enhance solubility compared to the corresponding sulfide.[2] Solubility in organic solvents like DMSO and methanol is expected to be higher. |

Aqueous Solubility Determination: A Foundation for Formulation

Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[3] For ionizable molecules, solubility can be significantly influenced by pH. Although this compound is not expected to have readily ionizable groups, assessing its solubility across a physiologically relevant pH range (1.2 to 6.8) is crucial.[8]

Experimental Rationale

The choice of the shake-flask method is based on its reputation as the "gold standard" for determining equilibrium solubility.[9] This method ensures that the solution has reached saturation, providing a thermodynamically accurate measure of solubility. The pH range selected mimics the conditions of the gastrointestinal tract, from the acidic environment of the stomach (pH 1.2) to the near-neutral environment of the small intestine (pH 6.8).

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) in accordance with USP standards.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow for equilibration. The extended incubation time is necessary to ensure true equilibrium is achieved.

-

Sample Collection and Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.

-

Data Analysis: The average of at least three replicate measurements at each pH will be reported as the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][10] This information is invaluable for developing stability-indicating analytical methods.[11]

Rationale for Stress Conditions

The stress conditions outlined below are based on ICH guideline Q1A(R2) and are designed to cover the most common degradation pathways for pharmaceutical compounds.[5] For a sulfoxide-containing molecule, particular attention should be paid to oxidative and thermal stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.[12][13]

Experimental Protocol: Forced Degradation Studies

4.2.1 General Procedure

For each condition, a solution of this compound at a known concentration (e.g., 1 mg/mL) will be prepared. A control sample, protected from the stress condition, will be analyzed concurrently.

4.2.2 Hydrolytic Degradation

-

Acidic Conditions: Treat the drug solution with 0.1 N HCl and heat at 60 °C for a specified time.

-

Basic Conditions: Treat the drug solution with 0.1 N NaOH and heat at 60 °C for a specified time.[14]

-

Neutral Conditions: Reflux the drug solution in water at 60 °C.

4.2.3 Oxidative Degradation

-

Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[14] This condition is particularly relevant for sulfoxides, which can be oxidized to sulfones.

4.2.4 Thermal Degradation

-

Expose the solid drug substance to dry heat (e.g., 80 °C) in a calibrated oven.

-

Expose the drug solution to the same temperature.

4.2.5 Photolytic Degradation

-

Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

4.3 Analysis of Degradation Samples

All samples from the forced degradation studies will be analyzed by a stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that each chromatographic peak corresponds to a single component. Mass spectrometry (LC-MS) should be employed to identify the structure of the major degradation products.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the known chemistry of sulfoxides, the following degradation pathways for this compound can be postulated:

-

Oxidation: The sulfoxide moiety can be oxidized to the corresponding sulfone, 1-Bromo-4-(butylsulfonylmethyl)benzene. This is a common degradation pathway for sulfoxide-containing drugs.

-

Thermal Elimination (Ei mechanism): Under thermal stress, sulfoxides can undergo an elimination reaction to form an alkene and a sulfenic acid.[1]

-

Pummerer Rearrangement: In the presence of an activating agent (like acetic anhydride, though less likely under standard stress conditions), alkyl sulfoxides can undergo rearrangement.[1][15]

Caption: Postulated Degradation Pathways.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 2: Summary of Aqueous Solubility Data

| pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |

| 1.2 | 25 | [Insert Data] |

| 4.5 | 25 | [Insert Data] |

| 6.8 | 25 | [Insert Data] |

| 1.2 | 37 | [Insert Data] |

| 4.5 | 37 | [Insert Data] |

| 6.8 | 37 | [Insert Data] |

Table 3: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants > 0.1% | Major Degradant(s) (% Area) |

| 0.1 N HCl, 60 °C | [Time] | [Data] | [Data] | [Data] |

| 0.1 N NaOH, 60 °C | [Time] | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | [Time] | [Data] | [Data] | [Data] |

| Dry Heat, 80 °C | [Time] | [Data] | [Data] | [Data] |

| Photolytic | [Exposure] | [Data] | [Data] | [Data] |

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide critical data to support formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The identification of degradation products will inform the development of a comprehensive control strategy for the drug substance and drug product. Future work should focus on the solid-state characterization of the drug substance, including polymorphism and hygroscopicity studies, to further de-risk the development process.

References

-

Wikipedia. Sulfoxide. [Link]

-

Gnamm, C., & Ellman, J. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. [Link]

-

Rehdorf, J., & Bornscheuer, U. T. (2007). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 73(15), 5033–5039. [Link]

-

O'Donovan, D. H., & Maguire, A. R. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5029-5054. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521059, 1-Bromo-4-butylbenzene. PubChem. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Proctor, C. R., & Taylor, R. J. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3049–3053. [Link]

-

Siggia, S., & Edsberg, J. R. (1948). Determination of Sulfoxides. Analytical Chemistry, 20(8), 762–763. [Link]

-

O'Donovan, D. H., & Maguire, A. R. (2019). Conversion and degradation pathways of sulfoximines. Request PDF. [Link]

-

Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

-

Li, M., et al. (2019). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Request PDF. [Link]

-

Pharmaffiliates. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

O'Brien, C. J., & Toste, F. D. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(12), 7363-7449. [Link]

-

Veeprho. (2020). Stress Testing Study Design. [Link]

-

Scott, J. S., et al. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

-

European Medicines Agency. (2023). ICH Q1(R2) Guideline on stability testing of new drug substances and products. [Link]

-

Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]

-

Ni, Y., & Xu, J.-H. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 706850. [Link]

-

International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

van der Wel, T., et al. (2018). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7705–7721. [Link]

- Google Patents. (n.d.). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.

-

ResearchGate. (n.d.). Sulfoxides in medicine. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

O'Rourke, T. W., et al. (2015). Proteomic Method for the Quantification of Methionine Sulfoxide. Journal of Proteome Research, 14(11), 4826–4835. [Link]

-

ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. [Link]

-

ADMET & DMPK. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of Enantioenriched Sulfoxides. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259668, 1-Bromo-4-phenylbutane. PubChem. [Link]

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. database.ich.org [database.ich.org]

- 6. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-phenylbutane | C10H13Br | CID 259668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. usp.org [usp.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. sgs.com [sgs.com]

- 14. veeprho.com [veeprho.com]

- 15. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 1-bromo-4-substituted benzenes

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-4-Substituted Benzenes

Abstract

1-Bromo-4-substituted benzenes are a pivotal class of aromatic compounds, serving as versatile intermediates and foundational building blocks in a multitude of scientific domains. Their utility stems from the unique reactivity imparted by the bromine atom, which can be finely modulated by the electronic nature of the substituent at the para-position. This guide provides a comprehensive exploration of the physical and chemical properties of these compounds. We delve into the influence of various substituents on melting points, boiling points, and spectroscopic signatures. The core of this document focuses on their chemical reactivity, offering a detailed analysis of key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. Detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing these valuable chemical entities.

Introduction

The 1-bromo-4-substituted benzene scaffold is a cornerstone of modern organic synthesis. These compounds are characterized by a benzene ring functionalized with a bromine atom and another substituent ('X') at the opposing (para) position. The bromine atom serves as an exceptionally useful synthetic handle, primarily due to its ability to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1]

The identity of the para-substituent (X) is critical, as it exerts a profound influence on the molecule's overall electronic properties. By varying this substituent from an electron-donating group (EDG) like methoxy (-OCH₃) or ethyl (-CH₂CH₃) to an electron-withdrawing group (EWG) such as nitro (-NO₂) or cyano (-CN), the reactivity of both the carbon-bromine (C-Br) bond and the aromatic ring can be systematically tuned. This tunability makes 1-bromo-4-substituted benzenes indispensable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like polymers and organic electronics.[2][3] Their application in drug discovery is particularly widespread, where they are used to construct diverse molecular scaffolds for pharmacological evaluation.[2][3]

Synthesis of 1-Bromo-4-Substituted Benzenes

The most common and direct method for synthesizing these compounds is through the electrophilic aromatic substitution of a monosubstituted benzene.[2] The substituent already present on the ring dictates the position of the incoming bromine atom.

Causality in Synthesis: The Role of the Director Group

The choice of starting material is paramount. To achieve the desired 1,4-substitution pattern, the substituent already on the ring must be an ortho, para-director.

-

Activating Groups (e.g., -CH₃, -OCH₃, -NH₂): These electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile (Br⁺) to the ortho and para positions. Due to steric hindrance, the para-product is often the major isomer.[2]

-

Deactivating Halogens (e.g., -Cl, -Br, -I): While they deactivate the ring, they are also ortho, para-directors.

The reaction typically involves treating the substituted benzene with elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[2] The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion, before a proton is eliminated to restore aromaticity.[4]

Caption: Workflow for the synthesis of 1-bromo-4-substituted benzenes.

Physical Properties

The physical state, melting point, boiling point, and solubility of 1-bromo-4-substituted benzenes are dictated by the nature of the 'X' substituent. This is due to the substituent's influence on the molecule's polarity, molecular weight, and ability to participate in intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding).

-

Melting and Boiling Points: Generally, increasing molecular weight and polarity leads to higher melting and boiling points due to stronger intermolecular forces. Symmetrical para-isomers tend to have higher melting points than their ortho or meta counterparts because they can pack more efficiently into a crystal lattice. For instance, 1-bromo-4-nitrobenzene, with its highly polar nitro group, is a solid at room temperature with a high melting point, whereas 1-bromo-4-ethylbenzene is a liquid.[3][5]

-

Solubility: As halogenated aromatic hydrocarbons, these compounds are generally insoluble in water but show good solubility in common organic solvents like ethanol, ether, and acetone.[5]

Table 1: Physical Properties of Selected 1-Bromo-4-Substituted Benzenes

| Substituent (X) | Chemical Name | Formula | MW ( g/mol ) | Physical State (at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| -H | Bromobenzene | C₆H₅Br | 157.01 | Liquid | -30.8 | 156 |

| -CH₂CH₃ | 1-Bromo-4-ethylbenzene | C₈H₉Br | 185.06 | Liquid | -20.5 | 200-201 |

| -OCH₃ | 1-Bromo-4-methoxybenzene | C₇H₇BrO | 187.04 | Solid | 11-14 | 223 |

| -F | 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | Liquid | -17.4 | 154-156 |

| -I | 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | Solid | 91-94 | 252 |

| -NO₂ | 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Solid | 124-126 | 256 |

| -C(CH₃)₃ | 1-Bromo-4-(tert-butyl)benzene | C₁₀H₁₃Br | 213.11 | Liquid | 13-15 | 230 |

(Data sourced from various chemical suppliers and databases like PubChem and NIST WebBook)[6][7]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation of these compounds.

-

¹H NMR Spectroscopy: Para-substituted benzenes exhibit a characteristic and often symmetrical pattern in the aromatic region (typically δ 7.0-8.5 ppm). Due to the symmetry, the spectrum often simplifies to two doublets, corresponding to the protons ortho to one substituent and ortho to the other. An electron-withdrawing group (like -NO₂) will deshield the adjacent protons, shifting their signal downfield. Conversely, an electron-donating group (like -OCH₃) will shield them, causing an upfield shift.[8]

-

¹³C NMR Spectroscopy: The aromatic carbons typically resonate between δ 110-160 ppm. The carbon atom directly bonded to the bromine (the ipso-carbon) is often seen around δ 120-125 ppm. The chemical shift of the carbon at the 4-position is highly sensitive to the nature of the substituent.

-

IR Spectroscopy: Key vibrational bands include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C stretching within the ring (~1450-1600 cm⁻¹), and a strong C-Br stretching band in the fingerprint region (~500-650 cm⁻¹). The substituent 'X' will have its own characteristic absorption bands (e.g., strong symmetric and asymmetric stretches for -NO₂ around 1350 and 1530 cm⁻¹).[9]

Chemical Properties and Reactivity

The reactivity of 1-bromo-4-substituted benzenes is a function of the electronic interplay between the bromine atom and the para-substituent. This relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship to correlate reaction rates with substituent constants (σ).[10][11] Electron-withdrawing groups have positive σ values and increase the electrophilicity of the aromatic ring, while electron-donating groups have negative σ values and increase its nucleophilicity.[11][12]

The primary reaction pathways involve the C-Br bond, making these compounds ideal substrates for constructing more complex molecular architectures.

Caption: Divergent reactivity of 1-bromo-4-substituted benzenes.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful and widely used application of aryl bromides. The C-Br bond is readily activated by palladium catalysts to form new carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling The Suzuki reaction couples an organohalide with an organoboron species (typically a boronic acid or ester) and is a cornerstone of biaryl synthesis.[13] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 1-bromo-4-substituted benzene to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-methoxybenzene with Phenylboronic Acid

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base: Add a solvent mixture, typically toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) (2.5 mL). The base is crucial for activating the boronic acid for transmetalation.

-

Reaction: Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 2-12 hours.[15]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

B. Other Important Cross-Coupling Reactions

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine. This is a vital reaction for synthesizing anilines, which are prevalent in pharmaceuticals.

-

Heck Reaction: Creates a C-C bond between the aryl bromide and an alkene, useful for synthesizing stilbenes and cinnamates.

-

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form aryl alkynes.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, substitution can occur under specific conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically -NO₂) positioned ortho or para to the bromine.[1][16][17]

-

Mechanism: The reaction proceeds via a two-step addition-elimination pathway.

-

Addition: A strong nucleophile (e.g., -OH, -OR, -NH₂) attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[1][17] The EWG is critical for stabilizing this intermediate by delocalizing the negative charge.

-

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

-

This reaction is less common for 1-bromo-4-substituted benzenes unless the substituent is a powerful EWG like a nitro group. For example, 1-bromo-4-nitrobenzene reacts with sodium methoxide to form 4-nitroanisole.[3]

Sources

- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. guidechem.com [guidechem.com]

- 6. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. irjet.net [irjet.net]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. philadelphia.edu.jo [philadelphia.edu.jo]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Chirality and Stereochemistry of Sulfoxide Compounds for Drug Development Professionals

This guide provides an in-depth exploration of the stereochemical properties of sulfoxides, a class of compounds of increasing importance in medicinal chemistry and drug development. We will delve into the fundamental principles of sulfoxide chirality, survey robust methods for their asymmetric synthesis, discuss critical techniques for stereochemical analysis, and examine the profound impact of sulfoxide stereochemistry on pharmacological activity through relevant case studies.

Part 1: The Stereogenic Sulfur Center in Sulfoxides

The unique electronic and geometric properties of the sulfinyl group are the origin of chirality in sulfoxides. Understanding these fundamentals is crucial for the rational design and development of stereochemically pure drug candidates.

The Nature of Chirality in Sulfoxides

A sulfoxide is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two organic substituents (R1 and R2). The sulfur atom in a sulfoxide possesses a lone pair of electrons, resulting in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape.[1] When the two organic groups, R1 and R2, are different, the sulfur atom becomes a stereogenic center, rendering the molecule chiral.[1][2]

The four substituents arranged around the sulfur atom (the two organic groups, the oxygen atom, and the lone pair of electrons) create a non-superimposable mirror image, leading to the existence of two enantiomers.[1] The S=O bond is not a true double bond in the same way as a C=O bond; it is more accurately described as a polar covalent bond with significant dative character, where electron density is donated from the sulfur to the oxygen.[2] This bonding arrangement prevents free rotation and locks the molecule into a specific, configurationally stable geometry.

Caption: Tetrahedral arrangement at the sulfur center in a sulfoxide.

Configurational Stability and Racemization

A critical feature of chiral sulfoxides is their high configurational stability at room temperature. The energy barrier to inversion of the stereocenter is substantial, typically in the range of 35 to 42 kcal/mol.[1] This high barrier means that the enantiomers of a chiral sulfoxide do not readily interconvert under normal conditions, allowing for their separation and isolation as single, stable stereoisomers.[1][2]

However, racemization can be induced under more forcing conditions, such as at temperatures exceeding 200°C or through irradiation, which can cause C-S bond cleavage.[2] The presence of allylic or benzylic substituents on the sulfur atom can lower the energy barrier for racemization.[1] Understanding the stability of the sulfoxide stereocenter under various processing and storage conditions is a key consideration in drug development.

Part 2: Asymmetric Synthesis of Chiral Sulfoxides

The demand for enantiomerically pure sulfoxides has driven the development of several powerful synthetic strategies.[3] These methods can be broadly categorized into those that utilize chiral auxiliaries and those that employ catalytic asymmetric oxidation.

Chiral Auxiliary-Based Methods

These methods rely on a chiral molecule to direct the stereochemical outcome of the reaction, often leading to high diastereomeric and subsequent enantiomeric purity.

First reported in 1962, the Andersen synthesis remains a widely used and reliable method for preparing chiral sulfoxides.[2] This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The sulfinate esters are typically prepared from the reaction of a sulfinyl chloride with a chiral alcohol, with (-)-menthol being a common choice.[2]

The key steps are:

-

Formation of Diastereomeric Sulfinate Esters: Reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with a chiral alcohol like (-)-menthol produces a mixture of diastereomers at the sulfur center.

-

Diastereomer Separation: The diastereomers are separated by fractional crystallization. This step is often most efficient for aryl sulfinate esters.[2]

-

Stereospecific Nucleophilic Substitution: The separated diastereomer is then treated with a Grignard reagent (R-MgX). The reaction proceeds with complete inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide.[2]

Caption: Workflow of the Andersen synthesis of chiral sulfoxides.

Experimental Protocol: Andersen Synthesis of (S)-Methyl p-tolyl sulfoxide

-

Synthesis of Menthyl p-toluenesulfinate: In a round-bottom flask under an inert atmosphere, dissolve (-)-menthol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0°C. Slowly add p-toluenesulfinyl chloride (1.0 eq) dissolved in diethyl ether. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up and Crystallization: Quench the reaction with water and extract the product into diethyl ether. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric sulfinates.

-

Diastereomer Separation: Separate the diastereomers by fractional crystallization from acetone or ethanol to obtain the pure (S)-menthyl p-toluenesulfinate.

-

Grignard Reaction: In a separate flask under an inert atmosphere, suspend the purified menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether. Cool the suspension to -78°C and add methylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Final Work-up: Quench the reaction with saturated NH4Cl solution. Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield (S)-methyl p-tolyl sulfoxide.

Catalytic Asymmetric Oxidation of Prochiral Sulfides

The direct oxidation of prochiral sulfides using a chiral catalyst is an atom-economical and highly attractive route to chiral sulfoxides.[4] This approach avoids the need for stoichiometric chiral auxiliaries and separation of diastereomers.

Several transition metal-based catalytic systems have been developed for enantioselective sulfoxidation. A seminal contribution in this area was the Kagan-Modena modification of the Sharpless asymmetric epoxidation catalyst.[2] This system typically employs a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (e.g., diethyl tartrate, DET), and a hydroperoxide oxidant.[2][5] The addition of water was found to be crucial for achieving high enantioselectivity in the oxidation of sulfides.[2]

Other successful metal-based catalysts include those based on vanadium, manganese, and iron complexes with various chiral ligands.[6] The choice of metal, ligand, and oxidant can be tailored to the specific sulfide substrate to maximize yield and enantioselectivity.

| Catalyst System | Chiral Ligand | Oxidant | Typical Substrates | Typical ee (%) | Reference |

| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH or Cumene Hydroperoxide | Aryl alkyl sulfides | 80-95 | |

| VO(acac)₂ | Salicylidene Amino Acids | H₂O₂ | Aryl alkyl sulfides | 60-85 | |

| Fe(acac)₃ | Salan Ligands | H₂O₂ | Dialkyl, Aryl alkyl sulfides | 70-99 |

The use of enzymes for asymmetric sulfoxidation represents a green and highly selective alternative to chemical methods.[7] Enzymes such as cyclohexanone monooxygenase (CHMO) and other flavoenzyme-dependent monooxygenases can catalyze the oxidation of a wide range of prochiral sulfides with excellent enantioselectivity, often exceeding 99% ee.[8] These reactions are typically performed in aqueous media under mild conditions and use molecular oxygen as the ultimate oxidant, making them environmentally benign.[5]

Part 3: Characterization and Stereochemical Analysis

Once a chiral sulfoxide has been synthesized, it is imperative to accurately determine its enantiomeric purity and, if possible, its absolute configuration.

Determination of Enantiomeric Purity

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral sulfoxide mixture. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for resolving sulfoxide enantiomers.

-

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the enantiomers of a sulfoxide can form diastereomeric complexes that exhibit different chemical shifts in the ¹H NMR spectrum. The ratio of the integrated peak areas of corresponding protons can be used to determine the enantiomeric ratio.

Determination of Absolute Configuration

-

X-ray Crystallography: The unambiguous determination of the absolute configuration of a chiral sulfoxide can be achieved by single-crystal X-ray diffraction analysis, especially if a heavy atom is present in the molecule (the anomalous dispersion method).

-

Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

Part 4: The Role of Sulfoxide Chirality in Drug Development

The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. As such, the stereochemistry of a chiral sulfoxide can have a profound impact on its pharmacological properties.

Stereoisomers and Pharmacological Activity

It is well-established that the enantiomers of a chiral drug can exhibit significantly different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, efficacy, and toxicity). Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Case Studies

Omeprazole, a proton pump inhibitor used to treat acid-related stomach conditions, is a racemic mixture of (S)- and (R)-enantiomers. The chirality arises from the sulfoxide group. It was discovered that the (S)-enantiomer, esomeprazole, is metabolized more slowly in the liver than the (R)-enantiomer. This leads to higher and more sustained plasma concentrations of the active drug, resulting in improved efficacy in some patients compared to the racemic mixture. The development of esomeprazole is a landmark example of a "chiral switch," where a single enantiomer of an existing racemic drug is developed as a new, improved medicine.

Modafinil is a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders. It is a racemic compound containing a chiral sulfoxide center. The (R)-enantiomer, armodafinil, has a longer half-life than the (S)-enantiomer. The development of armodafinil as a single-enantiomer product provides a longer-lasting therapeutic effect compared to the racemic mixture.

Chiral Sulfoxides as Chiral Auxiliaries in Pharmaceutical Synthesis

Beyond their role as active pharmaceutical ingredients, chiral sulfoxides are valuable chiral auxiliaries in asymmetric synthesis.[9] The sulfinyl group can be used to control the stereochemical outcome of reactions at adjacent or nearby positions in a molecule.[9] For example, the diastereoselective reduction of β-keto sulfoxides can be controlled by the stereochemistry at the sulfur atom and the choice of reducing agent and additives, providing access to chiral alcohols.[9] After the desired stereochemistry has been established, the sulfinyl group can often be removed under mild conditions.[2]

Part 5: Conclusion and Future Perspectives

The stereogenic sulfur atom in sulfoxides provides a unique and configurationally stable source of chirality that has been effectively leveraged in drug design and asymmetric synthesis. The development of robust methods for the enantioselective synthesis of sulfoxides, particularly through catalytic asymmetric oxidation, has made these compounds readily accessible for pharmaceutical research.

The case studies of esomeprazole and armodafinil underscore the critical importance of stereochemistry in drug action and the therapeutic benefits that can be gained by developing single-enantiomer drugs. As our understanding of stereoselective synthesis and analysis continues to grow, we can expect to see the development of even more efficient, selective, and sustainable methods for the preparation of chiral sulfoxides. The continued application of these versatile chiral building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

M. C. Carreño, "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds," Chemical Reviews, vol. 120, no. 1, pp. 132-243, 2020. [Link]

-

A. Young, "CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY," University of Illinois Urbana-Champaign, 2008. [Link]

-

H. B. Kagan, "Asymmetric Synthesis of Chiral Sulfoxides," in Organosulfur Chemistry in Asymmetric Synthesis, ed. T. Toru and C. Bolm, Wiley-VCH, 2008. [Link]

-

Wikipedia, "Sulfoxide," [Online]. Available: [Link].

-

G. S. Sankaran, S. Arumugan, and S. Balasubramaniam, "Application of chiral sulfoxides in asymmetric synthesis," MOJ Bioorganic & Organic Chemistry, vol. 2, no. 2, pp. 93-101, 2018. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable, "Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides," [Online]. Available: [Link].

-

V. A. Vil, N. V. Zyk, and A. G. Majouga, "Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome," Chemical Society Reviews, vol. 47, no. 1, pp. 190-213, 2018. [Link]

- J. Clayden, N. Greeves, and S. Warren, "Organic Chemistry," 2nd ed., Oxford University Press, 2012. (Note: While a specific online link to the entire textbook isn't feasible, this is a standard and authoritative reference for the principles discussed, such as the esomeprazole case.)

-

Chemistry LibreTexts, "Enantioselective Sulfoxidation," [Online]. Available: [Link].

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-Bromo-4-(butylsulfinylmethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Part 1: Strategic Overview and Introduction

The synthesis of complex biaryl and substituted aromatic structures is a cornerstone of modern drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent premier tools for forging C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1][2][3] The building block, 1-Bromo-4-(butylsulfinylmethyl)benzene, offers an intriguing scaffold, combining a reactive aryl bromide handle with a chiral sulfoxide moiety. The sulfoxide group, in particular, is a valuable pharmacophore and a versatile synthetic intermediate.

However, the application of this substrate is not without significant challenges. The presence of a sulfur-containing functional group introduces a critical question of chemoselectivity. Sulfur atoms are known to interact with, and in some cases poison, palladium catalysts.[4] Furthermore, under certain conditions, C–S bonds themselves can be activated for cross-coupling, presenting a competitive reaction pathway to the desired C–Br activation.[5]

This guide provides a comprehensive analysis of the theoretical and practical considerations for successfully employing this compound in Suzuki and Stille reactions. We will dissect the reaction mechanisms, address the inherent chemoselectivity challenge head-on, and provide robust, field-tested protocols designed to favor the desired C–Br coupling. This document is intended for researchers and drug development professionals seeking to leverage this unique building block while navigating its nuanced reactivity.

Part 2: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the catalytic cycles for both Suzuki and Stille couplings is essential for rational protocol design and troubleshooting. Both reactions proceed through a similar sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]

-

Transmetalation : The organic moiety from the nucleophilic coupling partner (organoboron for Suzuki, organotin for Stille) is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[1] The Stille reaction does not typically require a base but can be accelerated by additives.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C–C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Visualization of Catalytic Cycles

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Generalized catalytic cycle for the Stille coupling reaction.

Part 3: The Chemoselectivity Challenge: C-Br vs. C-S/Sulfoxide Interactions

The central challenge in using this compound is ensuring the palladium catalyst selectively activates the C(sp²)–Br bond over any potential interaction with the sulfoxide group or activation of the adjacent C–S bonds.

-

Catalyst Inhibition: The lone pair of electrons on the sulfur atom can coordinate to the palladium center. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively reducing the catalyst concentration and stalling the reaction.

-